Adenosinetriphosphate

Description

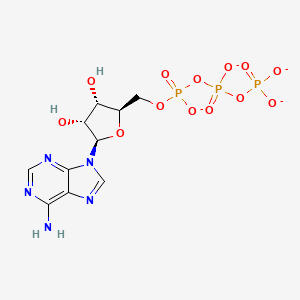

An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N5O13P3-4 |

|---|---|

Molecular Weight |

503.15 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/p-4/t4-,6-,7-,10-/m1/s1 |

InChI Key |

ZKHQWZAMYRWXGA-KQYNXXCUSA-J |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

Synonyms |

Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the History of Adenosine Triphosphate (ATP) Discovery

This guide provides a comprehensive overview of the key milestones in the discovery of adenosine triphosphate (ATP) and the elucidation of its central role in cellular bioenergetics and signaling. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the foundational experiments and conceptual leaps that have shaped our knowledge of this vital molecule.

The Initial Discovery of ATP (1929)

The existence of ATP was first reported in 1929, independently by two research groups: Karl Lohmann in Germany, and Cyrus Fiske and Yellapragada SubbaRow at Harvard Medical School.[1][2] Lohmann, working in the laboratory of Otto Meyerhof at the Kaiser Wilhelm Institute, is largely credited with the discovery, having isolated the compound from muscle and liver extracts.[3][4] Both teams were initially investigating phosphorus compounds in muscle tissue.[1]

Experimental Protocol: Isolation of ATP from Muscle Tissue (Lohmann, 1929)

Objective: To isolate and identify the chemical nature of a novel, energy-rich phosphate compound from muscle tissue.

Methodology:

-

Tissue Homogenization: Frog or rabbit muscle tissue was minced and homogenized in a cold, acidic solution (e.g., trichloroacetic acid) to precipitate proteins and halt enzymatic activity.

-

Extraction: The acid-soluble fraction, containing small molecules including nucleotides, was separated from the protein precipitate by centrifugation or filtration.

-

Purification: The extract was treated with reagents to selectively precipitate different components. Fiske and SubbaRow used calcium and barium salts to precipitate phosphate compounds. Lohmann's procedure involved an alkaline reaction that resulted in the splitting of ATP into adenosine monophosphate (AMP) and pyrophosphate (PPi).[2]

-

Chemical Analysis: The isolated substance was subjected to chemical analysis to determine its composition. These tests revealed the presence of adenine (a nitrogenous base), ribose (a five-carbon sugar), and three phosphate groups.[5] The correct structure of ATP was later proposed by Katashi Makino in 1935.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} dot

The Concept of the "High-Energy Phosphate Bond" (1941)

In 1941, Fritz Albert Lipmann proposed that ATP is the primary intermediary between energy-yielding and energy-requiring reactions in the cell.[1][6] He introduced the concept of "high-energy phosphate bonds," denoted by a squiggle (~), to represent the large amount of energy released upon the hydrolysis of the terminal phosphate groups of ATP.[7] This work, published in his seminal paper "Metabolic Generation and Utilization of Phosphate Bond Energy," laid the conceptual foundation for understanding bioenergetics.[6][8] Lipmann's theory explained how the energy derived from catabolism could be captured and transferred to drive anabolic processes.[6][9]

Quantitative Data: Free Energy of ATP Hydrolysis

Lipmann's concept was later quantified by determining the standard Gibbs free energy (ΔG°') of hydrolysis for ATP's phosphoanhydride bonds. These values confirmed that the cleavage of these bonds is a highly exergonic process, making ATP an effective energy currency.

| Hydrolysis Reaction | ΔG°' (kJ/mol)[1] | ΔG°' (kcal/mol)[1] |

| ATP + H₂O → ADP + Pᵢ | -30.5 | -7.3 |

| ATP + H₂O → AMP + PPᵢ | -45.6 | -10.9 |

Table 1: Standard free energy of hydrolysis for ATP at pH 7.

dot graph ATP_Hydrolysis { graph [fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124", arrowhead=vee];

} dot

ATP as the Driver of Ion Transport: Discovery of Na+/K+-ATPase (1957)

The direct coupling of ATP hydrolysis to a physiological process was unequivocally demonstrated by Jens Christian Skou in 1957.[10] He discovered an enzyme in the nerve membranes of crabs that hydrolyzed ATP to transport sodium (Na⁺) and potassium (K⁺) ions across the cell membrane against their concentration gradients.[10][11] This ion-transporting enzyme, Na⁺,K⁺-ATPase, was the first molecular pump to be identified.[10] For this discovery, Skou was awarded a share of the 1997 Nobel Prize in Chemistry.[1][12]

Experimental Protocol: Characterization of Na+/K+-ATPase Activity

Skou's key experiments involved preparing nerve membrane fractions and measuring the rate of ATP hydrolysis under varying ionic conditions.

Objective: To identify an ATPase activity in nerve membranes that is dependent on the presence of Na⁺ and K⁺ ions.

Methodology:

-

Membrane Preparation: Nerves from the shore crab (Carcinus maenas) were homogenized, and the membrane fragments were isolated through differential centrifugation.[10]

-

ATPase Assay: The rate of ATP hydrolysis was measured by quantifying the amount of inorganic phosphate (Pᵢ) released over time.

-

Varying Cation Conditions: The assay was performed in the presence of different combinations of ions:

-

A baseline activity was measured with only magnesium ions (Mg²⁺), which are required for ATPase activity.

-

Sodium ions (Na⁺) were added, which resulted in a slight increase in activity.

-

Potassium ions (K⁺) were added in the presence of Mg²⁺, which had no significant effect.

-

Crucially, when both Na⁺ and K⁺ were added together with Mg²⁺, a substantial increase in ATPase activity was observed.[13]

-

-

Optimal Concentrations: Skou noted that the maximal stimulation of the enzyme occurred at Na⁺ and K⁺ concentrations that are typically found inside and outside nerve cells, respectively, providing strong evidence for its role as the sodium-potassium pump.[10]

dot graph ATPase_Activity { graph [fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} dot

The Mechanism of ATP Synthesis

The discovery of ATP's role begged the question of how it was synthesized. The major breakthroughs in this area came from the work of Peter Mitchell, Paul Boyer, and John Walker, who were jointly recognized with Nobel Prizes for their contributions.

The Chemiosmotic Hypothesis (1961)

In 1961, Peter Mitchell proposed the radical chemiosmotic hypothesis, which stated that most ATP is synthesized via an electrochemical gradient across a membrane.[14][15] He theorized that the energy from the electron transport chain is used to pump protons across the inner mitochondrial membrane, creating a "proton-motive force."[14][16] This force then drives the synthesis of ATP as protons flow back into the mitochondrial matrix through a membrane-bound enzyme, ATP synthase.[16][17] This theory was initially met with resistance but was eventually confirmed by overwhelming evidence, earning Mitchell the Nobel Prize in Chemistry in 1978.[14]

The Binding Change Mechanism and ATP Synthase Structure (1970s-1990s)

Paul Boyer proposed the "binding change mechanism" for ATP synthase, which explained how the proton flow is coupled to ATP synthesis.[18][19] He suggested that the enzyme has three catalytic sites that cycle through three conformations: Open (O), Loose (L), and Tight (T).[18][20]

-

Loose (L): Binds ADP and Pᵢ loosely.

-

Tight (T): Tightly binds and spontaneously forms ATP.

-

Open (O): Releases the newly synthesized ATP.

The energy from the proton-motive force is not used to form the ATP molecule itself, but rather to drive the conformational changes, primarily the release of ATP from the Tight site.[18][21]

This mechanism was confirmed when John Walker and his team determined the crystal structure of the F₁ catalytic domain of ATP synthase in 1994.[20][22] The structure revealed an asymmetric assembly of subunits, with a central stalk (the gamma subunit) whose rotation would compel the catalytic beta subunits to undergo the conformational changes Boyer had predicted.[20][23] Boyer and Walker shared the 1997 Nobel Prize in Chemistry for this work.[1]

ATP as an Extracellular Signaling Molecule: Purinergic Signaling (1970s)

For decades, ATP was considered exclusively an intracellular energy currency. In the 1970s, Geoffrey Burnstock challenged this dogma by proposing that ATP could also act as a neurotransmitter.[24][25] He identified "non-adrenergic, non-cholinergic" (NANC) nerves that released ATP to signal to smooth muscle cells in the gut and bladder.[24][26] This discovery founded the field of purinergic signaling.

Burnstock later proposed two main classes of receptors for purines: P1 receptors (for adenosine) and P2 receptors (for ATP/ADP).[24] It is now known that ATP is a crucial extracellular signaling molecule involved in a vast array of physiological processes, including neurotransmission, inflammation, and pain perception.[25][27] The cloning and characterization of multiple P2X (ionotropic) and P2Y (metabotropic) receptor subtypes in the early 1990s solidified the importance of this signaling system.[25]

Conclusion

The history of adenosine triphosphate is a story of fundamental discovery that has reshaped our understanding of life at the molecular level. From its initial identification as a phosphorus-rich molecule in muscle to its establishment as the universal energy currency, a driver of molecular machines, and a versatile signaling molecule, the study of ATP has been central to biochemistry and cell biology. The experimental and conceptual breakthroughs detailed in this guide form the bedrock upon which current research in metabolism, bioenergetics, and purinergic-targeted drug development is built.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. ATP - Adenosine Triphosphate - About [atpinfo.weebly.com]

- 3. researchgate.net [researchgate.net]

- 4. proprep.com [proprep.com]

- 5. scribd.com [scribd.com]

- 6. eoht.info [eoht.info]

- 7. encyclopedia.com [encyclopedia.com]

- 8. historyofinformation.com [historyofinformation.com]

- 9. The roots of bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sandwalk: Nobel Laureate: Jens Skou [sandwalk.blogspot.com]

- 11. The Identification of the Sodium-Potassium Pump (Nobel Lecture) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Na+,K+-ATPase: 40 years of investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nobelprize.org [nobelprize.org]

- 14. Chemiosmosis - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. Peter D. Mitchell - Wikipedia [en.wikipedia.org]

- 17. biophysics.org [biophysics.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. nobelprize.org [nobelprize.org]

- 21. nobelprize.org [nobelprize.org]

- 22. nobelprize.org [nobelprize.org]

- 23. portlandpress.com [portlandpress.com]

- 24. Discovery of purinergic signalling, the initial resistance and current explosion of interest - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Purinergic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Purinergic signalling: from discovery to current developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Purinergic Signalling in the Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of ATP in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: Adenosine triphosphate (ATP) is the principal molecule for storing and transferring energy in cells.[1][2] Often referred to as the "energy currency" of the cell, ATP is indispensable for a multitude of cellular processes, ranging from biosynthetic reactions and mechanical work to signal transduction.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of ATP in cellular metabolism. It delves into the quantitative aspects of ATP bioenergetics, its central role in coupling anabolic and catabolic pathways, its function as an allosteric regulator, and its significance in phosphorylation-dependent signaling cascades. Detailed experimental protocols for quantifying ATP and assessing metabolic fluxes are provided, alongside visualizations of key metabolic pathways to facilitate a deeper understanding of ATP's pivotal function in cellular life.

ATP as the Universal Energy Currency

The structure of ATP, a nucleotide consisting of adenine, ribose, and a triphosphate group, is key to its function.[1][3] The high-energy phosphoanhydride bonds linking the phosphate groups store a significant amount of chemical energy.[3][4] The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, releasing energy that the cell can harness to drive various endergonic processes.[4][5]

Bioenergetics of ATP Hydrolysis

The free energy change (ΔG) of ATP hydrolysis is a critical parameter in cellular bioenergetics. While the standard free energy change (ΔG°') is often quoted, the actual free energy change within a cell is influenced by the intracellular concentrations of ATP, ADP, and Pi, as well as temperature and pH.[5][6]

| Parameter | Value | Organism/Condition |

| Standard Free Energy of ATP Hydrolysis (ΔG°') | -28 to -34 kJ/mol | Standard conditions (1M concentrations)[5][6] |

| -30.5 kJ/mol | ||

| ~ -7.3 kcal/mol | [1] | |

| Actual Free Energy of ATP Hydrolysis (ΔG) | -47 kJ/mol | E. coli growing on glucose[6] |

| ≈ -50 to -70 kJ/mol | Human muscle cells[6][7][8] | |

| ≈ -57 kJ/mol | Typical cellular conditions[7][8] | |

| Intracellular ATP Concentration | 0.5 to 2.5 mg/mL | Varies by cell type[9] |

| 1-10 mM | Most cells | |

| ATP Turnover Rate | ~1.5 min⁻¹ | Typical mammalian cells[10] |

| 75 - 120 sec | Ehrlich ascites tumour cells (varies with cell cycle)[11] | |

| Up to 100-fold increase | Skeletal muscle during exercise[12][13] |

The continuous regeneration of ATP from ADP and Pi is essential for maintaining cellular energy homeostasis.[14] This ATP-ADP cycle couples energy-releasing catabolic reactions with energy-requiring anabolic reactions.[15][16]

Role of ATP in Coupling Anabolic and Catabolic Pathways

Metabolism can be broadly divided into two types of pathways: catabolism and anabolism.[17][18]

-

Catabolism: The breakdown of complex molecules into simpler ones, which releases energy.[18] Catabolic processes, such as glycolysis and the citric acid cycle, generate ATP.[18][19]

-

Anabolism: The synthesis of complex molecules from simpler precursors, which requires an input of energy.[15][17] Anabolic processes, such as protein and nucleic acid synthesis, are powered by the hydrolysis of ATP.[15][18]

ATP acts as the crucial link between these two sets of reactions, efficiently transferring the energy captured from catabolism to drive anabolism.[15]

References

- 1. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 4. ATP: The Energy Currency of the Cell – MCAT Essentials — King of the Curve [kingofthecurve.org]

- 5. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 6. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Typical mammalian cell ATP pool turnover - Typical mammalian cells - BNID 108222 [bionumbers.hms.harvard.edu]

- 11. quora.com [quora.com]

- 12. Cellular metabolic homeostasis during large-scale change in ATP turnover rates in muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]

- 15. Metabolism - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Anabolic and Catabolic Pathways | Biology for Majors I [courses.lumenlearning.com]

- 18. cellgs.com [cellgs.com]

- 19. Is ATP produced during catabolism? | AAT Bioquest [aatbio.com]

Adenosine Triphosphate (ATP): The Core of Cellular Bioenergetics

A Technical Guide for Researchers and Drug Development Professionals

Introduction: ATP as the Universal Energy Currency

Adenosine Triphosphate (ATP) is a fundamental molecule that serves as the primary energy currency in all known forms of life.[1][2] It captures the chemical energy released from the breakdown of food molecules and releases it to fuel a vast array of cellular processes.[2][3] These processes range from metabolic reactions and active transport of substances across cell membranes to mechanical work like muscle contraction and the synthesis of essential macromolecules such as DNA, RNA, and proteins.[2][4][5][6] The continuous synthesis and hydrolysis of ATP form a cycle that is central to cellular homeostasis and function, making it a critical molecule for study in both basic research and therapeutic development. An average adult human body contains about 50 grams of ATP at any given moment but turns over approximately 60-100 kilograms of ATP per day, highlighting the immense rate of its recycling.[1][7]

Molecular Structure of ATP

ATP is a nucleoside triphosphate composed of three key components:

-

Triphosphate Group: A chain of three phosphate groups (designated alpha, beta, and gamma) linked to the 5' carbon of the ribose sugar.[4][8]

The high-energy nature of ATP is attributed to the two phosphoanhydride bonds linking the three phosphate groups. These bonds are considered "high-energy" because their hydrolysis is a highly exergonic process, releasing a significant amount of free energy.[8][9] This is due to the electrostatic repulsion between the negatively charged phosphate groups and the stabilization of the products (ADP and inorganic phosphate) by resonance.[10][11]

Thermodynamics of ATP Hydrolysis

The primary mechanism for energy release from ATP is hydrolysis, a reaction where water is used to break the terminal phosphoanhydride bond, converting ATP to adenosine diphosphate (ADP) and an inorganic phosphate ion (Pi).[9][11]

ATP + H₂O → ADP + Pᵢ

This reaction is catalyzed by enzymes called ATPases.[8] The change in Gibbs free energy (ΔG) associated with this reaction is dependent on the cellular conditions.

Quantitative Data on ATP Hydrolysis

The energy released by ATP hydrolysis is not a fixed value; it varies with factors such as pH, temperature, and the intracellular concentrations of ATP, ADP, and Pi, as well as Mg²⁺ ions which stabilize the phosphate chain.[12][13]

| Parameter | Standard Conditions (ΔG°') | Physiological Conditions (ΔG'p) |

| Description | Concentrations of 1M for all reactants (except H₂O at 55M), pH 7.0, 25°C. | Typical intracellular concentrations (mM range), pH ~7.4, 37°C. |

| Free Energy Released | -30.5 kJ/mol (-7.3 kcal/mol)[9][14] | -45 to -55 kJ/mol (-11 to -13 kcal/mol)[12] |

| Intracellular [ATP] | Not Applicable | 1–10 mM[1][4] |

| Intracellular [ADP] | Not Applicable | ~0.1–1 mM[13] |

| Intracellular [Pi] | Not Applicable | 1–10 mM[12] |

Mechanisms of ATP Synthesis

Cells continuously regenerate ATP from ADP and Pi to maintain their energy supply.[11] The main pathways for ATP synthesis in eukaryotes are glycolysis, oxidative phosphorylation, and photophosphorylation (in plants and some bacteria).[1][15]

-

Substrate-Level Phosphorylation: This is a direct synthesis of ATP where a phosphate group is transferred from a high-energy substrate to ADP. This process occurs during glycolysis and the citric acid cycle, generating a small fraction of the cell's total ATP.[16]

-

Oxidative Phosphorylation: The primary mechanism for ATP synthesis in most aerobic organisms, accounting for the majority of ATP production.[16] It occurs in the mitochondria and involves the electron transport chain, where electrons from NADH and FADH₂ are passed along a series of protein complexes, pumping protons across the inner mitochondrial membrane. The resulting proton-motive force drives the F₁F₀-ATP synthase enzyme to produce ATP from ADP and Pi.[17]

-

Photophosphorylation: In photosynthetic organisms, light energy is used to create a proton gradient across the thylakoid membrane in chloroplasts, which then drives ATP synthesis via an ATP synthase, similar to oxidative phosphorylation.[1]

Caption: The ATP-ADP cycle illustrates the continuous regeneration and breakdown of ATP.

Cellular Functions Powered by ATP

ATP hydrolysis is coupled to numerous endergonic (energy-requiring) cellular processes, effectively acting as a molecular "go-between" for energy transfer. [10]

Caption: A generic kinase-mediated signaling pathway powered by ATP.

Experimental Protocols

Investigating the role of ATP and the enzymes that modulate it is crucial for drug development, particularly for targeting kinases, ATPases, and metabolic pathways.

Protocol: Measurement of Intracellular ATP using a Luciferase-Based Assay

This method is a widely accepted standard for quantifying viable cells based on their ATP content. [4]The firefly luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent reaction that produces light, which can be measured with a luminometer. [4][18] Principle: Luciferin + ATP + O₂ ---(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + Light (~560 nm) The light output is directly proportional to the ATP concentration when ATP is the limiting reagent. [18] Methodology:

-

Cell Culture and Treatment: a. Seed cells in a 96-well opaque-walled plate suitable for luminescence assays. b. Culture cells under desired conditions and apply experimental treatments (e.g., drug compounds). Include untreated and no-cell controls.

-

Reagent Preparation: a. Prepare the ATP-releasing lysis buffer. b. Reconstitute the luciferase/luciferin substrate solution according to the manufacturer's instructions. Protect from light.

-

Lysis and ATP Measurement: a. Equilibrate the plate and reagents to room temperature. b. Add the lysis buffer to each well to lyse the cells and release intracellular ATP. c. Add the luciferase/luciferin solution to each well. d. Incubate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: a. Subtract the average luminescence from the no-cell control wells (background). b. Normalize the data as required (e.g., to cell number or protein concentration). c. Generate a standard curve using known concentrations of ATP to quantify the absolute ATP concentration in the samples.

Protocol: In Vitro ATPase Activity Assay (Malachite Green)

This colorimetric assay measures the activity of purified ATPases by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. [19] Principle: At low pH, malachite green and molybdate form a complex with free inorganic phosphate. The formation of this complex results in a color change that can be measured spectrophotometrically at ~620-650 nm. [19][20] Methodology:

-

Reagent Preparation: a. Prepare an appropriate assay buffer (e.g., HEPES-based buffer) and ensure it is phosphate-free. [19] b. Prepare a stock solution of high-purity ATP and the required metal cofactor (e.g., MgCl₂). [19] c. Prepare the Malachite Green detection reagent according to the kit manufacturer's protocol. d. Prepare a phosphate standard curve using the provided Pi standard.

-

Enzymatic Reaction: a. In a microcentrifuge tube or 96-well plate, combine the assay buffer, purified ATPase enzyme, and any potential activators or inhibitors. b. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C). c. Initiate the reaction by adding the ATP/MgCl₂ solution. d. Incubate for a defined period (e.g., 15-60 minutes). For kinetic studies, aliquots can be taken at multiple time points and the reaction stopped (e.g., by freezing or adding a stop solution). [19] e. Include a "no-enzyme" control to account for non-enzymatic ATP hydrolysis.

-

Phosphate Detection: a. Stop the reaction by adding the Malachite Green reagent. This reagent is acidic and will denature the enzyme. b. Incubate at room temperature for 15-30 minutes to allow for color development. [20]4. Data Acquisition: a. Measure the absorbance of the samples and standards at ~620 nm using a spectrophotometer or plate reader.

-

Data Analysis: a. Subtract the absorbance of the no-enzyme control from all sample readings. b. Use the phosphate standard curve to calculate the concentration of Pi released in each sample. c. Calculate the specific activity of the ATPase, typically expressed as nmol of Pi released per minute per mg of protein.

Caption: Experimental workflow for a Malachite Green-based ATPase assay.

Conclusion

ATP is the indispensable energy currency that powers the machinery of life. Its simple yet elegant structure, coupled with the high energy release upon hydrolysis, makes it perfectly suited for its role in linking energy-releasing catabolic pathways with energy-requiring anabolic and functional processes. For researchers in biology and professionals in drug development, a deep understanding of ATP's structure, thermodynamics, and the enzymatic processes that govern its turnover is paramount. The ability to accurately measure ATP levels and the activity of ATP-dependent enzymes provides critical tools for dissecting cellular function and for the discovery and characterization of novel therapeutic agents.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 4. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. ATP: The Perfect Energy Currency for the Cell [trueorigin.org]

- 7. medium.com [medium.com]

- 8. ATP: Structure and its Functions - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. shivajicollege.ac.in [shivajicollege.ac.in]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 13. biology.stackexchange.com [biology.stackexchange.com]

- 14. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]

- 15. savemyexams.com [savemyexams.com]

- 16. What are the mechanisms of ATP synthesis? | AAT Bioquest [aatbio.com]

- 17. microbenotes.com [microbenotes.com]

- 18. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 19. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to ATP Hydrolysis: Core Mechanisms and Energy Release

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the mechanisms of Adenosine Triphosphate (ATP) hydrolysis, the fundamental process of energy release in biological systems. It details the thermodynamics, key signaling pathways, and experimental methodologies crucial for research and therapeutic development.

The Core Mechanism of ATP Hydrolysis

Adenosine Triphosphate (ATP) is the primary energy currency of the cell, storing chemical energy in its high-energy phosphoanhydride bonds.[1][2] The hydrolysis of ATP is a catabolic reaction that breaks these bonds to release energy, driving a vast array of cellular functions.[1][3] The primary reaction involves the conversion of ATP to Adenosine Diphosphate (ADP) and an inorganic phosphate (Pi).[2]

ATP + H₂O ⇌ ADP + Pᵢ

This reaction is exergonic, meaning it releases energy. The significant energy output is not merely from breaking the P-O bond, which requires energy input, but from the total energy change of the system.[1] The products (ADP and Pi) are more stable and exist at a lower energy state than the reactant (ATP) due to several factors:

-

Resonance Stabilization : The resulting inorganic phosphate is greatly stabilized by multiple resonance structures.[1]

-

Electrostatic Repulsion : ATP carries a high negative charge density from its three adjacent phosphate groups, creating internal electrostatic repulsion that destabilizes the molecule. Hydrolysis relieves this repulsion.[1][4]

-

Solvation Effects : The products, ADP and Pi, are more readily solvated by water than ATP, which contributes to a lower energy state.

In some processes, ADP can be further hydrolyzed to Adenosine Monophosphate (AMP) and another inorganic phosphate, or ATP can be hydrolyzed to AMP and pyrophosphate (PPi).[2][4]

Caption: The fundamental reaction of ATP hydrolysis releasing energy.

Thermodynamics of Energy Release

The energy liberated by ATP hydrolysis is quantified by the change in Gibbs free energy (ΔG). While the standard free energy change (ΔG°') is a useful benchmark, the actual energy released in a cell (ΔG) is significantly greater because cellular conditions are far from the standard state (1M concentrations).[1][5] The ΔG is dependent on the intracellular concentrations of ATP, ADP, and Pi, as well as temperature, pH, and Mg²⁺ concentration.[5][6][7]

The relationship is described by the equation: ΔG = ΔG°' + RT ln([ADP][Pᵢ]/[ATP])

Under typical physiological conditions, the ratio of [ADP][Pi]/[ATP] is much lower than one, making the logarithmic term highly negative and the overall ΔG more favorable for energy release than under standard conditions.[5]

Quantitative Data on ATP Hydrolysis Energy Release

| Condition | ΔG Value (kJ/mol) | ΔG Value (kcal/mol) | Reference(s) |

| Standard Conditions (1M, pH 7) | -28 to -34 | ~ -7.3 | [1][2][5] |

| Hydrolysis to AMP + PPi (Standard) | -45.6 | ~ -10.9 | [2] |

| Physiological (Human Muscle, Rest) | ~ -64 | ~ -14 | [1][2] |

| Physiological (Human Muscle, Recovery) | up to -69 | ~ -16.5 | [1] |

| Physiological (E. coli, on glucose) | ~ -47 | ~ -11.2 | [5] |

Key Signaling Pathways and Processes Driven by ATP Hydrolysis

ATP hydrolysis powers a multitude of critical cellular processes. The energy released is often coupled to endergonic (energy-requiring) reactions through conformational changes in enzymes.[1]

A. Active Transport: The Na⁺/K⁺-ATPase Pump

The Na⁺/K⁺ pump is a vital transmembrane protein that maintains electrochemical gradients across the plasma membrane. It actively transports three Na⁺ ions out of the cell and two K⁺ ions into the cell, a process directly fueled by the hydrolysis of one ATP molecule.[8] This ion transport is critical for nerve impulse transmission and maintaining cellular volume.

Caption: The conformational cycle of the Na⁺/K⁺-ATPase pump.

B. Mechanical Work: Muscle Contraction

In striated muscles, the contraction process is driven by the cyclical interaction of myosin heads with actin filaments. Each cycle of this cross-bridge activity, which generates force and movement, is powered by the hydrolysis of an ATP molecule bound to the myosin head.[9]

Caption: The myosin-actin cross-bridge cycle in muscle contraction.

C. Intracellular Signaling: Kinase Cascades

Signal transduction within cells heavily relies on protein kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate proteins.[8] This phosphorylation event acts as a molecular switch, altering the activity, localization, or binding partners of the target protein, thereby propagating a signal through a cascade.

Caption: A generic signal transduction cascade mediated by kinases.

Experimental Protocols for Measuring ATP Hydrolysis

Quantifying ATPase activity is fundamental to biochemical research and drug screening.[10] Two common methods are colorimetric assays that detect Pi release and bioluminescence assays that measure ATP consumption.

A. Protocol: Colorimetric Assay for ATPase Activity

This method quantifies the inorganic phosphate (Pi) released during ATP hydrolysis using a colorimetric reagent, such as one based on malachite green or molybdenum blue.[11][12]

Methodology:

-

Reagent Preparation :

-

Prepare a 5x assay buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol).[11]

-

Prepare a 100 mM MgCl₂ stock solution.[11]

-

Prepare a fresh 100 mM ATP stock solution in 200 mM Tris Base. Aliquot and store at -20°C.[11]

-

Prepare the colorimetric detection reagent as per the manufacturer's instructions (e.g., a molybdenum-based solution).[12]

-

Prepare a phosphate standard curve using known concentrations of KH₂PO₄.

-

-

Reaction Setup :

-

In a microcentrifuge tube, set up the reaction mixture containing 1x assay buffer, MgCl₂, the purified ATPase enzyme (typically 5-10 µM), and any potential modulators (inhibitors/activators).[11] Keep on ice.

-

Prepare control reactions (e.g., no enzyme, no ATP, or with a known inhibitor).

-

-

Initiation and Incubation :

-

Sampling and Quenching :

-

Detection and Analysis :

-

Allow color to develop for the recommended time (e.g., 30 minutes).[12]

-

Measure the absorbance at the specified wavelength (e.g., ~620-660 nm for molybdenum blue).

-

Calculate the concentration of Pi released using the phosphate standard curve.

-

Plot Pi concentration versus time to determine the initial reaction velocity (rate of ATP hydrolysis).

-

Caption: Workflow for a time-course colorimetric ATPase assay.

B. Protocol: Luciferase-Based Bioluminescence Assay

This highly sensitive method measures the concentration of ATP remaining in a solution. It uses the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in an ATP-dependent reaction that produces light.[5][8] The light output is directly proportional to the ATP concentration.

Methodology:

-

Reagent Preparation :

-

Prepare assay buffer appropriate for both the ATPase and luciferase.

-

Reconstitute the luciferase/luciferin reagent according to the manufacturer's protocol. Protect from light.

-

Prepare an ATP standard curve with known ATP concentrations to correlate luminescence with ATP amount.

-

-

ATPase Reaction :

-

Set up and run the ATPase reaction as described in the colorimetric assay (Steps 2 & 3). The goal is to consume ATP.

-

-

Sampling :

-

At desired time points, take aliquots from the ATPase reaction.

-

-

Detection :

-

Add the aliquot to a luminometer-compatible microplate well.

-

Add the luciferase/luciferin reagent to the well.

-

Immediately measure the luminescence using a luminometer. The signal can be transient.

-

-

Analysis :

-

Use the ATP standard curve to convert the relative light units (RLU) to ATP concentration.

-

The rate of ATP hydrolysis is determined by the decrease in ATP concentration over time.

-

References

- 1. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Does hydrolysis release energy? | AAT Bioquest [aatbio.com]

- 4. Khan Academy [khanacademy.org]

- 5. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 6. material.tohoku.ac.jp [material.tohoku.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Extracellular ATP Signaling Pathways in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Extracellular adenosine triphosphate (ATP) has emerged as a crucial signaling molecule in the central nervous system (CNS), mediating a wide array of physiological and pathological processes. Once considered solely an intracellular energy currency, ATP is now recognized as a key neurotransmitter and gliotransmitter, orchestrating complex communication networks between neurons and glial cells.[1][2] This technical guide provides a comprehensive overview of the core components of extracellular ATP signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate research and drug development in this dynamic field.

Core Concepts of Extracellular ATP Signaling

Extracellular ATP signaling is a multifaceted process involving the regulated release of ATP into the extracellular space, its detection by specific purinergic receptors, the initiation of downstream signaling cascades, and its eventual degradation by ectonucleotidases.[3][4]

ATP Release Mechanisms

ATP can be released from various cell types in the CNS, including neurons and glia, through several mechanisms:

-

Vesicular Exocytosis: ATP is co-packaged and released with other neurotransmitters from synaptic vesicles.[4]

-

Channel-Mediated Release: Large-pore channels, such as pannexins and connexins, can open in response to physiological or pathological stimuli, allowing ATP to flow out of the cell.[5] Hyperexcitation of neurons under conditions like low oxygen or elevated extracellular potassium can trigger the opening of pannexin-1 channels.[6]

-

Cell Lysis: In cases of cell injury or death, intracellular ATP is released into the extracellular environment.[4]

Purinergic Receptors: P2X and P2Y

The effects of extracellular ATP are mediated by two main families of purinergic receptors: P2X and P2Y receptors.[4]

-

P2X Receptors (P2XRs): These are ligand-gated ion channels that, upon binding ATP, rapidly open to allow the influx of cations (Na+, K+, and Ca2+), leading to membrane depolarization.[7][8] There are seven subtypes (P2X1-7) that can form homomeric or heteromeric trimers.[9][10] P2XRs are generally considered low-affinity receptors for ATP.[4]

-

P2Y Receptors (P2YRs): These are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP, ADP, UTP, and UDP, initiate intracellular second messenger cascades.[11] There are eight mammalian P2Y receptor subtypes (P2Y1, P2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[12] P2YRs are generally high-affinity receptors for their respective ligands.[4]

Signal Termination: Ectonucleotidases

The duration and magnitude of purinergic signaling are tightly controlled by a family of cell-surface enzymes called ectonucleotidases. These enzymes sequentially hydrolyze ATP and other nucleotides, terminating their signaling and generating other active molecules like adenosine.[3][13] Key families of ectonucleotidases in the CNS include:

-

Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases): e.g., CD39

-

Ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs)

-

Alkaline phosphatases

-

Ecto-5'-nucleotidase (CD73): This enzyme is a primary source of extracellular adenosine.[5][14]

Data Presentation: Quantitative Properties of Purinergic Signaling Components

The following tables summarize key quantitative data for P2X and P2Y receptors, providing a comparative overview for researchers.

Table 1: P2X Receptor Properties

| Receptor Subtype | Agonist Potency (EC50, µM) | Ion Selectivity (PCa/PNa) | Desensitization Kinetics | Single-Channel Conductance (pS) | Key Antagonists (IC50) |

| P2X1 | ATP: ~1-3 | ~3-4 | Fast (τ < 1s) | ~15-30 | NF449, IP5I |

| P2X2 | ATP: ~3-10 | ~2-4 | Slow (τ > 10s) | ~20-30 | Suramin, PPADS |

| P2X3 | ATP: ~1-5 | ~2-4 | Fast (τ < 1s) | ~15-25 | A-317491, TNP-ATP |

| P2X4 | ATP: ~3-10 | ~4-6 | Slow (τ > 10s) | ~30-40 | 5-BDBD, Ivermectin (positive modulator) |

| P2X5 | ATP: ~10-30 | ~1-3 | Slow | ~15-25 | Suramin, PPADS |

| P2X6 | (Forms heteromers) | - | - | - | - |

| P2X7 | ATP: >100 | ~2-10 | Very Slow/None | ~4-15 (can form large pore) | A-438079, AZ10606120 |

Note: EC50 and IC50 values can vary depending on the expression system and experimental conditions. Data compiled from multiple sources.[15]

Table 2: P2Y Receptor Properties and Signaling

| Receptor Subtype | Primary Agonist(s) | G-Protein Coupling | Primary Second Messenger Pathway | Key Antagonists |

| P2Y1 | ADP >> ATP | Gq/11 | ↑ PLC, ↑ IP3, ↑ [Ca2+]i | MRS2179, MRS2500 |

| P2Y2 | ATP = UTP | Gq/11 | ↑ PLC, ↑ IP3, ↑ [Ca2+]i | AR-C118925 |

| P2Y4 | UTP > ATP | Gq/11 | ↑ PLC, ↑ IP3, ↑ [Ca2+]i | - |

| P2Y6 | UDP >> UTP | Gq/11 | ↑ PLC, ↑ IP3, ↑ [Ca2+]i | MRS2578 |

| P2Y11 | ATP | Gq/11 & Gs | ↑ PLC, ↑ IP3, ↑ [Ca2+]i & ↑ cAMP | NF157 |

| P2Y12 | ADP | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Cangrelor, Ticagrelor |

| P2Y13 | ADP | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | MRS2211 |

| P2Y14 | UDP-glucose | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | PPTN |

Data compiled from multiple sources.[12][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate extracellular ATP signaling.

Measurement of Extracellular ATP

1. Luciferase-Based Bioluminescence Assay

This is a highly sensitive method for quantifying ATP in extracellular samples.[6][18]

-

Principle: The enzyme firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.[19]

-

Reagents:

-

Protocol:

-

Prepare ATP standards in the same buffer as the experimental samples to create a standard curve.

-

Collect extracellular fluid samples (e.g., from cell culture supernatant or brain microdialysis).

-

Add the luciferase-luciferase reagent to a sample or standard in a luminometer-compatible plate or tube.

-

Immediately measure the luminescence using a luminometer. The signal is often transient ("flash-type").[20]

-

Calculate the ATP concentration in the samples by comparing their luminescence to the standard curve.

-

Workflow for Luciferase-Based ATP Measurement

References

- 1. ATP: an extracellular signaling molecule between neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extracellular ATP Is a Homeostatic Messenger That Mediates Cell-Cell Communication in Physiological Processes and Psychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ectonucleotidases in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of extracellular ATP and P2 receptors in nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Ectonucleotidases in Synapse Formation During Brain Development: Physiological and Pathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. P2X purinoreceptor - Wikipedia [en.wikipedia.org]

- 9. Physiopathological roles of P2X receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. P2Y receptor - Wikipedia [en.wikipedia.org]

- 12. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Ectonucleotidases in the nervous system. | Semantic Scholar [semanticscholar.org]

- 14. Cell type- and tissue-specific functions of ecto-5′-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ias.ac.in [ias.ac.in]

- 19. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. ATP assay [protocols.io]

The Cornerstone of Cellular Communication: A Technical Guide to Purinergic Signaling and the Role of Extracellular ATP

For Researchers, Scientists, and Drug Development Professionals

Extracellular adenosine triphosphate (ATP), long known as the universal energy currency within cells, has emerged as a critical signaling molecule in its own right, orchestrating a vast and intricate network of cellular communication known as purinergic signaling. This guide provides an in-depth technical overview of the core components of purinergic signaling, focusing on the release of extracellular ATP, its perception by a specialized family of receptors, and the subsequent downstream signaling cascades. We delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their study, and visualize the complex pathways and workflows to empower researchers and drug development professionals in this burgeoning field.

The Messenger: Extracellular ATP

Under normal physiological conditions, extracellular ATP concentrations are kept in the low nanomolar range. However, in response to cellular stress, damage, or mechanical stimulation, ATP is released into the extracellular space, where its concentration can rise significantly, acting as a potent signaling molecule.[1][2]

Mechanisms of ATP Release

The release of ATP from cells is a multifaceted process involving several distinct mechanisms:

-

Vesicular Exocytosis: In neuronal and neuroendocrine cells, ATP is co-stored with other neurotransmitters in vesicles and released upon stimulation.[3]

-

Channel-Mediated Release: Several membrane channels have been implicated in ATP release, including:

-

Lytic Release: Cell lysis due to injury or necrosis results in the passive release of large amounts of intracellular ATP into the extracellular environment.[1][9]

Quantitative Aspects of ATP Release

The amount of ATP released can vary significantly depending on the cell type and the nature of the stimulus. Studies have quantified ATP release under various conditions, providing valuable insights into the dynamics of purinergic signaling.

| Cell Type | Stimulus | Amount of ATP Released | Reference |

| A549 Cells | Mechanical Stretch (5-37% strain) | Up to 384 ± 224 pmol/million cells | [4][10] |

| A549 Cells | Hypotonic Shock (50%) | 28 ± 12 pmol/million cells | [4][10] |

| Mammalian Cells (general) | Mechanical Stimulation | 38.6 amol/cell (average) | [11] |

| Dead Cells (UTMC-induced) | Ultrasound-Targeted Microbubble Cavitation | Up to 22.4 ± 12.2 fmol/cell | [6] |

| Sonoporated Cells (UTMC-induced) | Ultrasound-Targeted Microbubble Cavitation | 6.8 ± 3.4 fmol/cell | [6] |

The Receptors: Gatekeepers of the Purinergic Signal

The effects of extracellular ATP are mediated by a large family of purinergic receptors, broadly classified into two main subfamilies: the ionotropic P2X receptors and the metabotropic P2Y receptors.

P2X Receptors: Ligand-Gated Ion Channels

P2X receptors are trimeric, non-selective cation channels that open in response to ATP binding, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This rapid influx of ions causes membrane depolarization and initiates various downstream signaling events. There are seven mammalian P2X receptor subtypes (P2X1-7).

The pharmacological characterization of P2X receptors is crucial for understanding their function and for developing targeted therapeutics. The following table summarizes the potencies of common agonists and antagonists for various P2X receptor subtypes.

| Receptor | Agonist | EC50 (µM) | Antagonist | IC50 (µM) | Reference |

| P2X1 | ATP | 0.56 - 0.70 | NF 449 | 0.00028 | [12][13] |

| 2-MeSATP | 0.07 - 1 | NF 023 | 0.21 | [12][13][14] | |

| α,β-meATP | Potent | TNP-ATP | 0.006 | [14][15] | |

| P2X2 | ATP | 2 - 8 | Suramin | - | [12] |

| P2X3 | ATP | 0.5 - 1 | A-317491 | - | [15] |

| 2-MeSATP | 0.35 | TNP-ATP | 0.0009 | [12][14][15] | |

| P2X2/3 | TNP-ATP | 0.007 | [14][15] | ||

| P2X4 | ATP | 1 - 10 | 5-BDBD | 1.0 - 1.77 | [12][16] |

| 2-MeSATP | ~0.5 | PSB-12062 | ~1.4 | [16] | |

| P2X7 | ATP | 100 (rat) | A 438079 | 0.018 (human), 0.04 (rat) | [9][12] |

| BzATP | 3.6 (rat), 285 (mouse) | A 740003 | 0.018 (human), 0.04 (rat) | [9][17] |

The kinetics of P2X receptor activation, desensitization, and deactivation are critical determinants of their physiological roles. These parameters can be quantified using patch-clamp electrophysiology.

| Receptor | Parameter | Time Constant | Conditions | Reference |

| P2X1 | Activation | ATP concentration-dependent | Nanomolar ATP | [18] |

| Desensitization (τod) | Decreases with increasing ATP concentration | Nanomolar ATP | [18] | |

| Recovery from Desensitization (τ) | 11.6 ± 1.0 min | - | [18] | |

| P2X4 | Activation | Inversely related to ATP concentration | - | [19] |

| Desensitization | Inversely related to ATP concentration | - | [19] | |

| Deactivation | Independent of ATP concentration | - | [19] | |

| P2X7 | Activation/Deactivation | 10 - 25 ms | Single-channel recording | [3] |

P2Y Receptors: G-Protein Coupled Receptors

P2Y receptors are a family of eight G-protein coupled receptors (GPCRs) in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are activated by a variety of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose.[20][21] Their activation initiates intracellular signaling cascades through the coupling to different G-proteins.

The specific G-protein that a P2Y receptor subtype couples to determines the downstream signaling pathway that is activated.

| Receptor | Primary G-Protein Coupling | Downstream Effect | Reference |

| P2Y₁ | Gq/11 | PLC activation, ↑ [Ca²⁺]i | [20][22] |

| P2Y₂ | Gq/11 | PLC activation, ↑ [Ca²⁺]i | [20][22] |

| P2Y₄ | Gi/o | Inhibition of adenylyl cyclase, ↓ cAMP | [20] |

| P2Y₆ | Gq/11 | PLC activation, ↑ [Ca²⁺]i | [20] |

| P2Y₁₁ | Gs and Gq/11 | Adenylyl cyclase activation, ↑ cAMP; PLC activation | [20][22] |

| P2Y₁₂ | Gi/o | Inhibition of adenylyl cyclase, ↓ cAMP | [20][22] |

| P2Y₁₃ | Gi/o | Inhibition of adenylyl cyclase, ↓ cAMP | [20][22] |

| P2Y₁₄ | Gi/o | Inhibition of adenylyl cyclase, ↓ cAMP | [20][22] |

The diverse pharmacology of P2Y receptors allows for their specific modulation in experimental and therapeutic settings.

| Receptor | Agonist | EC50 | Antagonist | IC50/Ki | Reference |

| P2Y₁ | 2-MeSADP | 19 nM (human) | MRS2500 | 0.95 nM | [15][23] |

| MRS2365 | 0.4 nM | [15] | |||

| P2Y₂ | ATP | 85 nM | AR-C118925XX | - | [23][24] |

| UTP | Potent | [24] | |||

| P2Y₆ | UDP | 300 nM | MRS 2578 | 37 nM (human) | [23] |

| 5-iodo-UDP (MRS 2693) | 15 nM | [14] | |||

| P2Y₁₁ | ATPγS | Potent | NF 157 | pKi = 7.35 | [9] |

| AR-C 67085 | 8.9 µM | [9] | |||

| P2Y₁₂ | 2-MeSADP | 5 nM (human) | PSB-0739 | Ki = 24.9 nM | [23] |

| Cangrelor | Reversible antagonist | [23] | |||

| P2Y₁₃ | 2-MeSADP | Potent | MRS2211 | 1.1 µM | [25] |

| P2Y₁₄ | UDP-glucose | 40-80 nM | PPTN | KB = 434 pM | [23][25] |

Visualizing the Machinery: Signaling Pathways and Workflows

To facilitate a deeper understanding of the complex processes involved in purinergic signaling, we provide a series of diagrams generated using the DOT language for Graphviz.

Signaling Pathways

Caption: P2X7 Receptor Signaling Pathway.

Caption: P2Y12 Receptor Signaling Pathway.

Experimental Workflows

Caption: Experimental Workflow for Ligand Characterization.

Caption: Workflow for Studying ATP Release.

Methodologies: A Practical Guide to Studying Purinergic Signaling

This section provides detailed protocols for key experiments used to investigate purinergic signaling.

Measurement of Extracellular ATP using a Luciferase-Based Assay

This protocol describes a common method for quantifying the concentration of ATP in the extracellular medium. The principle relies on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase.

Materials:

-

Cells of interest (e.g., 3T3 fibroblasts)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

ATP Assay Kit (containing luciferase, D-luciferin, and ATP standard)

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Cell Culture:

-

Seed cells in a white, opaque 96-well plate at a desired density and culture overnight to allow for adherence.[26]

-

-

Preparation of ATP Detection Cocktail:

-

ATP Standard Curve:

-

Sample Preparation and Measurement:

-

Remove the culture medium from the wells containing the cells.

-

Add 100 µL of fresh medium or buffer to each well.

-

Apply the experimental stimulus to the cells.

-

At the desired time points, add 100 µL of the ATP Detection Cocktail to each well (including the standards).[8]

-

Mix gently and immediately measure the luminescence using a luminometer. The signal is typically stable for about one minute.[8]

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only) from all readings.

-

Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.

-

Determine the concentration of ATP in the experimental samples by interpolating their luminescence values on the standard curve.

-

Whole-Cell Patch-Clamp Recording of P2X Receptor Currents

This protocol outlines the procedure for recording ionic currents mediated by P2X receptors using the whole-cell patch-clamp technique. This method allows for the detailed characterization of receptor kinetics and pharmacology.

Materials:

-

Cells expressing the P2X receptor of interest (e.g., HEK293 cells transfected with P2X4)

-

Extracellular solution (ECS) (in mM): 147 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 13 D-glucose, 10 HEPES (pH 7.3 with NaOH).[21]

-

Intracellular solution (ICS) (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.3 with KOH).

-

Patch pipettes (borosilicate glass, 3-5 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulator

-

Fast perfusion system

-

ATP and other pharmacological agents

Protocol:

-

Cell Preparation:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

-

Pipette Preparation:

-

Pull patch pipettes to the desired resistance and fire-polish the tip.

-

Fill the pipette with the ICS and ensure there are no air bubbles.

-

-

Recording Setup:

-

Place a coverslip with cells in the recording chamber and perfuse with ECS.

-

Mount the pipette on the micromanipulator and apply positive pressure.

-

-

Seal Formation and Whole-Cell Configuration:

-

Approach a cell with the pipette tip and form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply ATP or other agonists using a fast-perfusion system to evoke P2X receptor-mediated currents.

-

Record the currents using the patch-clamp amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude, activation kinetics (rise time), and desensitization kinetics of the currents.

-

Construct dose-response curves to determine the EC50 for agonists or the IC50 for antagonists.

-

Intracellular Calcium Imaging of P2Y Receptor Activation using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2Y receptor activation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing the P2Y receptor of interest

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm

-

Image acquisition and analysis software

Protocol:

-

Cell Preparation:

-

Plate cells on glass coverslips and allow them to adhere.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[2]

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the AM ester for at least 30 minutes.[2]

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm.

-

Establish a baseline recording before adding the agonist.

-

Apply the P2Y receptor agonist and continue recording the fluorescence changes.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

The change in this ratio is proportional to the change in [Ca²⁺]i.

-

The ratio can be calibrated to absolute [Ca²⁺]i values using a standard calibration procedure.

-

Therapeutic Landscape: Drug Development Targeting Purinergic Signaling

The critical role of purinergic signaling in a wide range of physiological and pathological processes has made its components attractive targets for drug development. Numerous pharmaceutical companies are actively developing agonists and antagonists for P2X and P2Y receptors to treat conditions such as chronic pain, inflammation, thrombosis, and cancer.

| Drug Candidate | Target | Mechanism of Action | Therapeutic Area | Development Stage | Reference |

| Gefapixant | P2X3 | Antagonist | Refractory Chronic Cough | Pre-registration | [28] |

| Selatogrel | P2Y12 | Antagonist | Myocardial Infarction | Phase III | [28] |

| IPH-5201 | CD39 | Inhibitor | Cancer Immunotherapy | Clinical Trials | [29] |

| Oleclumab (MEDI9447) | CD73 | Inhibitor | Cancer Immunotherapy | Clinical Trials | [29] |

| Ciforadenant (CPI-444) | A2A Receptor | Antagonist | Cancer Immunotherapy | Clinical Trials | [29] |

The continued exploration of the intricate world of purinergic signaling promises to unveil new therapeutic avenues for a host of human diseases. This guide provides a solid foundation for researchers and clinicians to navigate this exciting and rapidly evolving field.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Activation kinetics of single P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ATP release through pannexon channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of connexin and pannexin containing channels in the innate and acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Connexin and pannexin mediated cell—cell communication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Activation kinetics of single P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. International Union of Pharmacology LVIII: Update on the P2Y G Protein-Coupled Nucleotide Receptors: From Molecular Mechanisms and Pathophysiology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a comprehensive set of P2 receptor pharmacological research compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.tocris.com [resources.tocris.com]

- 15. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Coupling of P2Y receptors to G proteins and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. cect.umd.edu [cect.umd.edu]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. Purinergic Receptor (Purinoceptor) Antagonists Drug Pipeline Market Research Report 2022 - ResearchAndMarkets.com [businesswire.com]

- 29. Targeting Purinergic Signaling: A New Frontier in Cancer Immunotherapy | Proteintech Group [ptglab.com]

An In-depth Technical Guide on ATP-Dependent Pathways in Cellular Function and Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical processes essential for life.[1][2] Its hydrolysis provides the energy required for numerous cellular functions, from signal transduction and DNA replication to active transport across membranes.[1] Dysregulation of ATP-dependent pathways is a hallmark of many diseases, including cancer, cystic fibrosis, and various genetic disorders. This guide provides a technical overview of key ATP-dependent pathways, their roles in cellular function and disease, and the experimental methodologies used to study them.

Introduction: The Central Role of ATP

ATP is a nucleoside triphosphate composed of an adenine base, a ribose sugar, and three phosphate groups.[1] The high-energy bonds between the phosphate groups release a significant amount of energy when hydrolyzed to adenosine diphosphate (ADP) or adenosine monophosphate (AMP).[1] This energy is harnessed to drive a multitude of cellular activities. The human body is in constant high demand for ATP, hydrolyzing 100 to 150 moles of it daily to maintain proper function.[1] Key ATP-dependent processes include:

-

Signal Transduction: ATP serves as a substrate for kinases, which are enzymes that phosphorylate other proteins, activating signaling cascades that regulate diverse cellular responses.[1][3][4]

-

Macromolecular Synthesis: The synthesis of DNA, RNA, and proteins are all energy-demanding processes that rely on ATP.[1][5]

-

Active Transport: ATP powers molecular pumps that transport ions and other molecules across cellular membranes against their concentration gradients.[2][5][6]

-

Muscle Contraction: The interaction between actin and myosin filaments, which drives muscle contraction, is an ATP-dependent process.[2][5]

Disturbances in ATP availability or the function of ATP-dependent enzymes can lead to pathological conditions, making these pathways critical targets for therapeutic intervention.[7]

Protein Phosphorylation: The Kinase Signaling Network

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[8][9][10] This phosphorylation acts as a molecular switch, altering the protein's conformation, activity, localization, or interaction with other proteins.

Mechanism of Action: Kinases bind both ATP and their protein substrate.[3] The binding of ATP often induces a conformational change in the kinase, activating it for catalysis.[3] The terminal phosphate of ATP is then transferred to the hydroxyl group of a serine, threonine, or tyrosine residue on the substrate.

Role in Signal Transduction and Disease: Kinase-mediated signaling pathways are central to regulating cell growth, proliferation, differentiation, and apoptosis.[9] Aberrant kinase activity is a common driver of cancer. For example, mutations that lead to the constitutive activation of kinases like BCR-ABL in chronic myeloid leukemia or EGFR in lung cancer result in uncontrolled cell proliferation. Consequently, protein kinases have become a major class of therapeutic targets.[11][12]

Quantitative Data: Kinase Inhibitor Potency

The efficacy of kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the kinase's activity by 50%.

| Kinase Target | Inhibitor | IC50 (nM) | Disease Relevance |

| Kinase A | Compound X | 15 | Cancer |

| Kinase B | Compound X | 250 | Inflammatory Disorders |

| Kinase D | Compound X | 8 | Cancer |

| Kinase E | Compound X | 750 | Neurodegenerative Diseases |

Table 1: Inhibitory activity of a hypothetical Compound X against a panel of kinases. Data is illustrative.[11]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity and the potency of inhibitors by quantifying the amount of ADP produced during the kinase reaction.[11]

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Test inhibitor (e.g., Compound X)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

-

Kinase Reaction: a. In a 96-well plate, add the serially diluted inhibitor or a DMSO control. b. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Visualization: Generic Kinase Signaling Pathway

Caption: A generic kinase signaling cascade initiated by ligand binding.

ABC Transporters: Guardians of the Cellular Gates

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes.[6][13][14] These substrates include ions, nutrients, lipids, and drugs.

Mechanism of Action: ABC transporters consist of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). The transport cycle is initiated by substrate binding to the TMDs, which triggers a conformational change in the NBDs, increasing their affinity for ATP. The binding of two ATP molecules to the NBDs leads to their dimerization and a large conformational change in the TMDs, exposing the substrate to the other side of the membrane. ATP hydrolysis and subsequent release of ADP and inorganic phosphate reset the transporter to its initial conformation.[13]

Role in Cellular Function and Disease: In prokaryotes, ABC transporters are often involved in the uptake of nutrients.[6] In humans, they play crucial roles in various physiological processes, including nutrient absorption, waste removal, and protection against xenobiotics.[13][15] Mutations in genes encoding ABC transporters are responsible for several genetic diseases, such as cystic fibrosis (caused by mutations in the CFTR/ABCC7 gene) and Tangier disease (caused by mutations in the ABCA1 gene).[14][15] Furthermore, the overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), in cancer cells can lead to multidrug resistance by actively pumping chemotherapeutic drugs out of the cells.[6]

Quantitative Data: ABC Transporter Kinetics

The activity of ABC transporters can be characterized by their ATP hydrolysis rate and substrate transport rate.

| Transporter | Substrate | ATPase Rate (nmol/min/mg) | Transport Rate (pmol/min/mg) |

| P-glycoprotein (ABCB1) | Verapamil | 150 | 500 |

| MRP1 (ABCC1) | Leukotriene C4 | 80 | 250 |

| ABCG2 (BCRP) | Methotrexate | 120 | 400 |

Table 2: Illustrative kinetic parameters for common ABC transporters.

Experimental Protocol: ABC Transporter ATPase Assay

This assay measures the ATP hydrolysis activity of an ABC transporter in the presence of a test compound to determine if the compound is a substrate or an inhibitor.[16][17]

Materials:

-

Membrane vesicles containing the ABC transporter of interest

-

Test compound

-

Prototypical substrate for the transporter (for inhibition studies)

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)

Procedure:

-

Activation Assay: a. Incubate the transporter-containing membranes with various concentrations of the test compound. b. Initiate the reaction by adding ATP. c. Incubate at 37°C for a defined period (e.g., 20 minutes). d. Stop the reaction and measure the amount of inorganic phosphate released. An increase in ATPase activity compared to the basal level indicates that the compound is a substrate.[16]

-

Inhibition Assay: a. Incubate the membranes with the test compound and a known stimulating substrate. b. Follow steps 1b-1d. A decrease in the substrate-stimulated ATPase activity indicates that the compound is an inhibitor.[16]

Visualization: ABC Transporter Mechanism

Caption: The ATP-dependent transport cycle of an ABC exporter.

DNA Helicases: Unzipping the Genome

DNA helicases are motor proteins that use the energy from ATP hydrolysis to unwind the double-stranded DNA into single strands.[18][19] This activity is essential for a variety of cellular processes, including DNA replication, repair, and recombination.[19][20]

Mechanism of Action: Helicases typically function as monomers, dimers, or hexameric rings.[21] They bind to a DNA strand and translocate along it, disrupting the hydrogen bonds between the base pairs. The energy released from ATP hydrolysis fuels this mechanical movement.[18] Different helicases exhibit different polarities, moving in either the 3' to 5' or 5' to 3' direction along the DNA strand.[18]

Role in Genome Maintenance and Disease: By providing single-stranded DNA templates, helicases are indispensable for the machinery of DNA replication and repair.[18] Mutations in genes encoding helicases can lead to genomic instability and are associated with a number of human diseases, including Werner syndrome, Bloom syndrome, and certain types of cancer.[20]

Quantitative Data: DNA Helicase Activity

The efficiency of a helicase can be described by its unwinding rate and processivity (the number of base pairs unwound before dissociating from the DNA).

| Helicase | Unwinding Rate (bp/s) | Processivity (bp) | ATP Hydrolysis Rate (ATP/s) |

| E. coli RecQ | 16 | 36 | ~26 |

| Bacteriophage T7 gp4 | 15 | 60 | ~25 |

| B. stearothermophilus PcrA | 38 | >1500 | ~60 |

Table 3: Kinetic parameters of various DNA helicases.[22][23][24]

Experimental Protocol: DNA Helicase Assay (Fluorescence-Based)

This protocol describes a method to measure the DNA unwinding activity of a helicase using a fluorescently labeled DNA substrate.[25]

Materials:

-

Purified helicase enzyme

-

Custom-synthesized DNA substrate with a fluorescent reporter and a quencher on opposite strands. When the DNA is double-stranded, the fluorescence is quenched. Unwinding separates the strands, leading to an increase in fluorescence.

-

ATP and MgCl2

-

Reaction Buffer (e.g., 25 mM Tris-acetate, pH 7.5, 1 mM Mg(OAc)2, 1 mM DTT)

-

Fluorometer or plate reader with fluorescence detection capabilities

Procedure:

-

Reaction Setup: In a microplate well or cuvette, combine the reaction buffer, the fluorescently labeled DNA substrate, and the helicase enzyme.

-

Initiate Reaction: Start the unwinding reaction by adding a solution of ATP and MgCl2.

-

Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of DNA unwinding. This can be used to calculate the initial unwinding rate of the helicase.

Visualization: DNA Helicase Action at the Replication Fork

References

- 1. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. What is the role of ATP in kinase? | AAT Bioquest [aatbio.com]

- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. What are the functions of ATP? | AAT Bioquest [aatbio.com]

- 6. ABC transporter - Wikipedia [en.wikipedia.org]

- 7. The ATP-dependent Pathways and Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Video: Protein Kinases and Phosphatases [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. The Human ATP-Binding Cassette (ABC) Transporter Superfamily - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]

- 16. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]

- 17. genomembrane.com [genomembrane.com]

- 18. DNA Helicase: Structure, Function, and Role in DNA Replication | Lab Manager [labmanager.com]